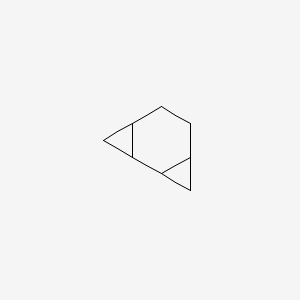

Tricyclo(5.1.0.02,4)octane, anti

Description

Contextualization within Polycyclic Hydrocarbon Chemistry

Polycyclic hydrocarbons are compounds containing more than one ring system. Tricyclo[5.1.0.02,4]octane, anti, is a notable member of this class due to its tricyclic nature, which imparts significant ring strain. ontosight.ai This strain is a direct consequence of the deviation of bond angles from the ideal tetrahedral (109.5°) and trigonal planar (120°) geometries. The presence of the cyclopropane (B1198618) rings, with their inherent 60° internal angles, forces the atoms into a conformation of high potential energy. dokumen.pub This stored energy, or strain energy, is a defining characteristic of such molecules and dictates their reactivity and physical properties. The study of molecules like Tricyclo[5.1.0.02,4]octane, anti, provides valuable insights into the limits of chemical bonding and the consequences of molecular distortion.

Significance in Organic Synthesis and Theoretical Studies

The unique structural features of Tricyclo[5.1.0.02,4]octane, anti, make it a valuable tool in both practical and theoretical chemistry. In organic synthesis, it serves as a precursor for the construction of more complex molecular architectures. ontosight.aiontosight.ai The strained bonds of the cyclopropane rings are susceptible to cleavage, providing a pathway to functionalized bicyclic and monocyclic systems.

From a theoretical standpoint, this molecule is an excellent model system for studying the fundamental principles of chemical bonding and stereochemistry. ontosight.ai Its rigid framework allows for the precise analysis of through-bond and through-space orbital interactions. researchgate.net Computational and experimental studies on Tricyclo[5.1.0.02,4]octane, anti, have contributed to a deeper understanding of concepts such as strain energy, conformational analysis, and the relationship between molecular structure and reactivity. researchgate.netresearchgate.net

Detailed Research Findings

Synthesis and Characterization

Several synthetic routes to Tricyclo[5.1.0.02,4]octane and its derivatives have been developed. Early methods involved the reaction of cyclohexene (B86901) with dichlorocarbene (B158193) or the cyclization of 1,4-dihalobutanes. ontosight.ai More recent advancements include a gold(I)-catalyzed double cyclopropanation of 1,5-dienes using acetylene (B1199291) as a dicarbene equivalent, which can construct the tricyclic system in a single step. researchgate.net

The characterization of Tricyclo[5.1.0.02,4]octane, anti, relies on a combination of spectroscopic techniques and computational methods. Gas-phase electron diffraction studies have been instrumental in determining its precise molecular geometry. researchgate.net

Interactive Data Table: Physicochemical Properties of Tricyclo[5.1.0.02,4]octane, anti

| Property | Value |

| Molecular Formula | C₈H₁₂ |

| Molecular Weight | 108.1809 g/mol |

| CAS Registry Number | 50895-58-4 |

| IUPAC Standard InChI | InChI=1S/C8H12/c1-2-6-4-8(6)7-3-5(1)7/h5-8H,1-4H2 |

| IUPAC Standard InChIKey | XQEJJLIDZZEQHO-UHFFFAOYSA-N |

Data sourced from NIST WebBook nist.gov

Theoretical and Structural Insights

Molecular mechanics calculations and other theoretical methods have been employed to understand the energetics and conformation of Tricyclo[5.1.0.02,4]octane isomers. These studies have confirmed that the anti isomer is thermodynamically more stable than the syn isomer. ontosight.ai The strain energy of the molecule is a key parameter of interest, and its study provides a quantitative measure of the destabilization due to its constrained geometry.

Electron diffraction studies on gaseous trans-Tricyclo[5.1.0.02,4]octane (the anti isomer) have revealed that it exists as a mixture of two conformers, with the predominant conformer having a torsional angle of 56° between the cyclopropyl (B3062369) rings. researchgate.net

Structure

3D Structure

Propriétés

Numéro CAS |

50895-58-4 |

|---|---|

Formule moléculaire |

C8H12 |

Poids moléculaire |

108.18 g/mol |

Nom IUPAC |

tricyclo[5.1.0.02,4]octane |

InChI |

InChI=1S/C8H12/c1-2-6-4-8(6)7-3-5(1)7/h5-8H,1-4H2 |

Clé InChI |

XQEJJLIDZZEQHO-UHFFFAOYSA-N |

SMILES canonique |

C1CC2CC2C3C1C3 |

Origine du produit |

United States |

Synthetic Methodologies for Tricyclo 5.1.0.02,4 Octane, Anti and Its Derivatives

Gold(I)-Catalyzed Cyclopropanation Reactions

Recent advances in homogeneous gold catalysis have introduced powerful methods for the construction of complex molecular architectures, including the tricyclo[5.1.0.02,4]octane ring system. These reactions leverage the ability of gold(I) catalysts to activate alkynes, facilitating cyclopropanation cascades that build the strained tricyclic framework with high stereoselectivity.

A noteworthy strategy in the synthesis of tricyclo[5.1.0.02,4]octane derivatives involves the use of acetylene (B1199291) as a dicarbene equivalent in gold(I)-catalyzed reactions. amegroups.cn This innovative approach allows for the direct incorporation of a two-carbon unit to form two cyclopropane (B1198618) rings. In a user-friendly procedure, acetylene gas can be generated in situ from calcium carbide and water, making this cheap and abundant C2 source accessible for complex molecule synthesis. amegroups.cn The gold(I) catalyst activates the acetylene, which then reacts with a suitable diene substrate in a sequence of cyclopropanation events to yield the target tricyclic structure. amegroups.cn

The reaction of acetylene with 1,5-dienes under gold(I) catalysis provides a direct and stereoselective route to the tricyclo[5.1.0.02,4]octane skeleton. amegroups.cn This transformation is a powerful example of a reaction cascade where multiple C-C bonds and stereocenters are formed in a single operation. For instance, the reaction between acetylene and geranyl acetone, a 1,5-diene, yields the natural product waitziacuminone, which is a derivative of tricyclo[5.1.0.02,4]octane. This total synthesis was achieved in one step, highlighting the efficiency of the methodology. amegroups.cn The reaction proceeds through the formation of a cyclopropyl (B3062369) gold(I) carbene intermediate, which then undergoes a second intramolecular cyclopropanation to furnish the 3/6/3 fused tricyclic system. orgsyn.org

The outcome of the gold(I)-catalyzed reaction of acetylene with olefins is highly dependent on the nature of the ancillary ligand attached to the gold center. amegroups.cn The electronic properties of the ligand dictate the reaction pathway, leading to different product classes. Specifically, the choice of ligand can steer the reaction towards the formation of biscyclopropanes or (Z,Z)-1,4-disubstituted 1,3-butadienes instead of the intramolecularly formed tricyclo[5.1.0.02,4]octanes. amegroups.cn

The reactivity of the gold-coordinated species can be viewed as a continuum between a metal-stabilized singlet carbene and a metal-coordinated carbocation. researchgate.net Electron-donating ligands, such as N-heterocyclic carbenes (NHCs), enhance the carbene-like character of the intermediate, favoring cyclopropanation reactions. researchgate.net Conversely, π-acidic ligands can increase the carbocation-like reactivity. researchgate.net By carefully selecting the ligand on the gold(I) complex, chemists can control the chemoselectivity of the reaction, directing it towards the desired tricyclic product when using 1,5-diene substrates. amegroups.cnorgsyn.org

| 1,5-Diene Substrate | Gold(I) Catalyst/Ligand | Product | Yield |

|---|---|---|---|

| Geranyl acetone | IPrAuCl / AgSbF6 | Waitziacuminone | 51% |

| N,N-Diallyl-4-methylbenzenesulfonamide | IPrAuCl / AgSbF6 | N-(Tricyclo[5.1.0.02,4]octan-8-ylmethyl)-4-methylbenzenesulfonamide | 56% |

| (4E)-6,10-Dimethylundeca-1,4,9-trien-3-one | IPrAuCl / AgSbF6 | A derivative of Tricyclo[5.1.0.02,4]octane | 45% |

Synthesis via Dihalo-Tricyclooctene Precursors

An alternative approach to the tricyclo[5.1.0.02,4]octane framework involves the use of dihalocyclopropane-containing precursors. This classical method relies on the generation of a dihalocarbene, which then undergoes cycloaddition with an appropriate olefin, followed by subsequent chemical manipulations.

The synthesis of anti-Tricyclo[5.1.0.02,4]octane from bicyclo[4.1.0]hept-3-ene would conceptually involve the addition of a carbene to the double bond of the bicyclo[4.1.0]hept-3-ene core. A related and well-established procedure is the addition of dichlorocarbene (B158193), generated from chloroform and potassium tert-butoxide, to 1,4-cyclohexadiene to produce 7,7-dichlorobicyclo[4.1.0]hept-3-ene. This reaction serves as a precedent for the formation of a dihalo-tricyclooctene structure. However, specific documentation for the direct synthesis starting from bicyclo[4.1.0]hept-3-ene to form the target anti-tricyclo[5.1.0.02,4]octane was not prominently found in the surveyed literature.

The term anti-bishomobenzene refers to the anti-tricyclo[5.1.0.02,4]octa-5,7-diene system. The synthesis of its saturated analogue, anti-tricyclo[5.1.0.02,4]octane, may proceed through intermediates that are gem-dihalo substituted. The formation of such gem-dihalo compounds typically involves the cycloaddition of a dihalocarbene to a diene. For example, the reaction of dichlorocarbene with a cycloheptatriene derivative could, in principle, lead to a gem-dichloro-bishomobenzene precursor. Subsequent reduction of the double bonds and the carbon-halogen bonds would be required to arrive at the saturated tricyclo[5.1.0.02,4]octane skeleton. While this represents a plausible synthetic strategy, detailed experimental procedures for the formation of gem-dihalo-anti-bishomobenzenes as direct precursors to anti-tricyclo[5.1.0.02,4]octane are not extensively detailed in the available search results.

Photochemical and Pyrolytic Approaches in Tricyclooctane Synthesis

Photochemical and pyrolytic reactions represent powerful tools for the construction of complex and strained molecular architectures, including the tricyclo[5.1.0.0²,⁴]octane skeleton. These high-energy methods can facilitate intramolecular cycloadditions and rearrangements that are often inaccessible under thermal conditions.

One notable photochemical approach involves the intramolecular [2+2] photocycloaddition of cyclic dienes. For instance, the irradiation of 1,5-cyclooctadiene can lead to the formation of tricyclic products. The stereochemical outcome of such reactions is highly dependent on the wavelength of light used, the presence of photosensitizers, and the conformational constraints of the starting material. While the direct synthesis of the anti isomer of Tricyclo[5.1.0.0²,⁴]octane via this method is not extensively documented, the photochemical transformation of related diene systems provides a conceptual framework. For example, the photoisomerization of (Z,Z)-1,5-cyclooctadiene to the highly strained (E,E)-isomer has been achieved, which can then undergo subsequent thermal or photochemical cyclization pathways. wikipedia.org

Pyrolytic methods, involving the thermal decomposition of specifically designed precursors, can also be employed to generate the tricyclic core. Flash vacuum pyrolysis of compounds containing pre-arranged cyclopropane rings or their precursors can induce cyclization or rearrangement to the desired tricyclic structure. For instance, the pyrolysis of 8-aza- and 8-oxabenzo[c]-tricyclo[5.1.0.0²,⁶]octanes has been shown to result in ring-expansion to form novel benzazocines and benzoxocins, respectively, demonstrating the utility of pyrolysis in manipulating tricyclic frameworks. researchgate.net While direct pyrolytic synthesis of anti-Tricyclo[5.1.0.0²,⁴]octane is not a commonly cited method, the principles of thermal rearrangements in related systems suggest its potential as a synthetic route.

Iterative Homologation Strategies in Alkene Functionalization

Iterative homologation provides a systematic approach to building complex molecules from simpler starting materials through the repeated application of a sequence of reactions that extends a carbon chain. While not a direct method for the final construction of the tricyclic system, iterative homologation of alkenes can be a crucial strategy for the synthesis of the necessary diene precursors with the correct stereochemistry and functionalization for subsequent cyclization.

This strategy often involves a series of steps that culminate in a ring closure, yielding a precursor ready for the next iteration of the reaction sequence. illinois.edu In the context of Tricyclo[5.1.0.0²,⁴]octane synthesis, an iterative approach could be envisioned for the construction of a substituted 1,5-cyclooctadiene precursor. For example, a smaller cyclic alkene could undergo a ring-expansion sequence involving a homologation step, followed by the introduction of a second double bond.

One of the key reactions in homologation is the addition of a one-carbon unit. The Roskamp reaction, which involves the reaction of an aldehyde with a diazoacetate in the presence of a Lewis acid to form a β-keto ester, is a powerful homologation method. mdpi.comnih.gov This reaction, and others like it, can be used to incrementally build up the carbon skeleton of a molecule, allowing for precise control over the placement of functional groups that can later direct the stereochemistry of cyclopropanation. While specific applications of iterative homologation to the synthesis of anti-Tricyclo[5.1.0.0²,⁴]octane are not prevalent in the literature, the principles of this strategy are highly relevant to the construction of the necessary precursors. wiley-vch.de

Stereoselective Synthetic Pathways

The stereoselective synthesis of the anti isomer of Tricyclo[5.1.0.0²,⁴]octane is of significant interest due to the defined spatial arrangement of its cyclopropane rings. Several methods have been developed to control the stereochemical outcome of the cyclopropanation steps.

A prominent and highly stereospecific method for the synthesis of cyclopropanes is the Simmons-Smith reaction. wikipedia.org This reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple (ICH₂ZnI). organicreactions.orgtcichemicals.com The reaction is known to proceed in a concerted manner, with the methylene group being delivered to the same face of the double bond, thus preserving the stereochemistry of the starting alkene. wikipedia.org For the synthesis of anti-Tricyclo[5.1.0.0²,⁴]octane, the double Simmons-Smith cyclopropanation of a cis,cis-1,5-cyclooctadiene would be expected to yield the syn isomer due to the delivery of both methylene groups from the same face of the diene. To achieve the anti configuration, one would need to start with a cis,trans- or trans,trans-1,5-cyclooctadiene, or employ a substrate with directing groups that favor the formation of the anti product. The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple, can enhance the reactivity. nih.gov

| Starting Alkene | Reagents | Expected Major Product | Stereochemistry |

|---|---|---|---|

| cis,cis-1,5-Cyclooctadiene | CH₂I₂/Zn-Cu | syn-Tricyclo[5.1.0.0²,⁴]octane | Syn addition |

| cis,trans-1,5-Cyclooctadiene | CH₂I₂/Et₂Zn | anti-Tricyclo[5.1.0.0²,⁴]octane | Stereospecific addition |

More recently, gold(I)-catalyzed reactions have emerged as a powerful tool for the stereoselective synthesis of complex molecules containing cyclopropanes. acs.org A notable example is the gold(I)-catalyzed reaction of acetylene with 1,5-dienes, which gives rise to Tricyclo[5.1.0.0²,⁴]octanes with high stereoselectivity. researchgate.netacs.org In this reaction, acetylene acts as a dicarbene equivalent. researchgate.net The reaction proceeds through a double cyclopropanation of the diene. The stereochemical outcome is influenced by the ligands on the gold(I) catalyst and the geometry of the starting diene. This methodology has been successfully applied to the one-step total synthesis of the natural product waitziacuminone from acetylene and geranyl acetone. researchgate.net

| 1,5-Diene Substrate | Gold(I) Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,5-Cyclooctadiene | [IPrAu(NCMe)]SbF₆ | Tricyclo[5.1.0.0²,⁴]octane | 78 | researchgate.net |

| Geranyl acetone | [tBuXPhosAu(NCMe)]SbF₆ | Waitziacuminone | 55 | researchgate.net |

Mechanistic Investigations of Tricyclo 5.1.0.02,4 Octane, Anti Formation and Reactions

Gold-Catalyzed Alkyne Insertion Mechanisms

The construction of the Tricyclo[5.1.0.02,4]octane skeleton can be efficiently achieved through gold-catalyzed intramolecular reactions of 1,5-dienes with alkynes. These transformations are believed to proceed through a series of intricate steps involving gold-carbene intermediates.

Anti-Insertion Pathways in Metal-Hydride Chemistry

While direct anti-insertion of an alkyne into a gold-hydride bond to form the tricyclic system has not been definitively established, the concept of anti-insertion is crucial in gold catalysis. In related systems, the insertion of alkynes into gold(III)-hydride complexes has been shown to yield Z-vinyl gold complexes through an anti-Markovnikov addition. This process is noteworthy as it deviates from the more common syn-insertion pathways observed with other transition metals. Although not a direct formation route for the tricyclic structure from a metal-hydride, this highlights gold's capacity for unusual insertion geometries which may be relevant in the broader context of gold-catalyzed alkyne functionalizations.

Role of Water in Catalytic Processes

Water has been identified as a critical component in certain gold-catalyzed reactions leading to complex molecular architectures. In the synthesis of tricyclo[5.1.0.02,4]octane derivatives, acetylene (B1199291) is often generated in situ from calcium carbide and water. researchgate.net Beyond its role as a reagent source, water can also act as a co-catalyst or a proton source in the catalytic cycle. In some gold-catalyzed alkyne hydrations, water functions as the nucleophile that attacks the gold-activated alkyne. ontosight.ai Furthermore, computational studies have suggested that water can play a pivotal role in accelerating the reaction and potentially stabilizing highly reactive T-shaped gold(I) intermediates in related alkyne insertion reactions. ontosight.ai

Intermediate Characterization (e.g., Cyclopropyl (B3062369) Gold(I)-Carbene)

A key intermediate proposed in the gold-catalyzed formation of tricyclo[5.1.0.02,4]octane systems from 1,5-dienes and alkynes is a cyclopropyl gold(I)-carbene species. The reaction is thought to initiate with the gold(I)-catalyzed reaction of an alkyne with one of the double bonds of the 1,5-diene to form this reactive intermediate. This cyclopropyl gold(I)-carbene then undergoes a subsequent intramolecular cyclopropanation with the second double bond of the diene to yield the final tricyclic product. researchgate.net

Computational studies have provided significant insight into the nature of these intermediates. Depending on the substituents, the intermediate can exist as a true cyclopropyl gold(I)-carbene, an open vinylgold(I) carbocation, or a semi-opened species with delocalized positive charge. Natural Bond Orbital (NBO) analysis has been employed to probe the carbenic versus carbocationic character of these intermediates.

The reactivity of these intermediates is diverse. They can be trapped by various nucleophiles or undergo skeletal rearrangements. The specific pathway taken is influenced by the electronic and steric properties of the substrates and the ligands on the gold catalyst.

Deuterium (B1214612) Labeling Studies for Mechanistic Elucidation

Deuterium labeling is a powerful tool for elucidating reaction mechanisms. While specific deuterium labeling studies for the formation of Tricyclo[5.1.0.02,4]octane, anti are not extensively reported in the literature, such studies have been instrumental in understanding related gold-catalyzed alkyne functionalizations. For instance, in the gold-catalyzed tandem oxycyclization/[4+2] cycloaddition of alkynes, isotopic labeling experiments were crucial in confirming the proposed mechanistic pathway. By strategically placing deuterium atoms in the starting materials and analyzing their positions in the products, researchers can trace the bond-forming and bond-breaking events throughout the reaction sequence.

Diradical Intermediates in Thermal Transformations

The thermal behavior of bicyclic systems structurally related to Tricyclo[5.1.0.02,4]octane, anti often involves diradical intermediates. For example, the thermal rearrangements of bicyclo[n.m.0]alkatetraenes have been studied computationally, revealing the involvement of tricyclic diradical intermediates. The stability and electronic state (singlet vs. triplet) of these diradicals are highly dependent on the ring sizes and the through-bond interactions between the radical centers.

While direct experimental evidence for diradical intermediates in the thermal transformations of Tricyclo[5.1.0.02,4]octane, anti is scarce, it is plausible that at elevated temperatures, homolytic cleavage of the strained cyclopropane (B1198618) rings could occur, leading to diradical species that could then rearrange to other isomeric structures. The study of the thermal decomposition of related bicyclic azo-compounds also points towards the formation of diradical intermediates.

Chemically Induced Transformations and Pathways

The high degree of strain within the Tricyclo[5.1.0.02,4]octane, anti framework renders it susceptible to various chemical transformations, particularly those that relieve ring strain. ontosight.ai

Due to its inherent strain, the molecule is expected to be highly reactive towards electrophiles. ontosight.ai Protonation, for instance, could initiate a cascade of rearrangements. In related, albeit less complex, tricyclic systems, acid-catalyzed rearrangements are well-documented. For example, the solvolysis of endo-anti-tricyclo[3.2.1.0²,⁴]octan-8-yl p-nitrobenzoate proceeds with rearrangement, highlighting the propensity of such strained systems to undergo skeletal changes under the influence of electrophiles or in polar, protic solvents. acs.org

Furthermore, transition metals can catalyze the isomerization of strained polycyclic hydrocarbons. Silver ion (Ag+), in particular, is known to promote the rearrangement of strained cage systems. It is conceivable that Tricyclo[5.1.0.02,4]octane, anti could undergo metal-catalyzed ring-opening or isomerization reactions to yield thermodynamically more stable bicyclic or monocyclic dienes. The specific products would likely depend on the nature of the metal catalyst and the reaction conditions.

Hydrogenation of the cyclopropane rings is another potential transformation. Given the olefinic character of cyclopropanes, catalytic hydrogenation would be expected to open the three-membered rings, leading to a bicyclo[5.1.0]octane or a substituted cycloheptane (B1346806) derivative.

Below is a table summarizing some of the key research findings related to the mechanistic investigations of Tricyclo[5.1.0.02,4]octane, anti and related compounds.

| Investigation Area | Key Findings | Relevant Compounds |

| Gold-Catalyzed Formation | Proceeds via a double cyclopropanation of a 1,5-diene with acetylene, involving a cyclopropyl gold(I)-carbene intermediate. researchgate.net | 1,5-Dienes, Acetylene, Tricyclo[5.1.0.02,4]octanes |

| Role of Water | Can act as a reagent source (for acetylene), a nucleophile, or a co-catalyst in gold-catalyzed alkyne reactions. researchgate.netontosight.ai | Water, Alkynes, Gold(I) catalysts |

| Intermediate Characterization | Intermediates can have cyclopropyl gold(I)-carbene or vinylgold(I) carbocation character, influencing reactivity. | 1,n-Enynes, Cyclopropyl gold(I)-carbenes |

| Thermal Rearrangements | Related bicyclic systems rearrange via diradical intermediates, with stability influenced by through-bond interactions. | Bicyclo[n.m.0]alkatetraenes, Tricyclic diradicals |

| Chemical Reactivity | Highly strained structure leads to high reactivity, particularly towards electrophiles and in metal-catalyzed isomerizations. ontosight.ai | Tricyclo[5.1.0.02,4]octane, anti |

Theoretical and Computational Studies of Tricyclo 5.1.0.02,4 Octane, Anti

Quantum Chemical Calculations for Reaction Energetics and Intermediates

Quantum chemical calculations have been instrumental in elucidating the reaction mechanisms, energetics, and the nature of intermediates involving anti-Tricyclo[5.1.0.0²,⁴]octane.

Density Functional Theory (DFT) Analyses

Density Functional Theory (DFT) has emerged as a powerful tool for studying the reactivity of complex organic molecules. In the context of anti-Tricyclo[5.1.0.0²,⁴]octane, DFT calculations have been employed to understand its formation and subsequent reactions. For instance, studies on the gold(I)-catalyzed double cyclopropanation of 1,5-dienes to form tricyclo[5.1.0.0²,⁴]octane systems have shown that the formation of isomers with two trans-fused cyclopropanes, which corresponds to the anti configuration, is associated with high activation energies. researchgate.net This suggests that the formation of the anti isomer is kinetically disfavored in such reactions. researchgate.net

DFT calculations, often benchmarked against higher-level methods, are crucial for accurately predicting the structures and energies of transient intermediates that may be formed during reactions of anti-Tricyclo[5.1.0.0²,⁴]octane. researchgate.net The choice of functional is critical, as highlighted by studies on a range of C8H8 isomers, where only a select few functionals accurately reproduce experimental isomerization energies for highly strained systems. uwa.edu.au

Potential Energy Surface Mapping

The mapping of potential energy surfaces (PES) provides a comprehensive understanding of the possible reaction pathways and isomerization processes of a molecule. For anti-Tricyclo[5.1.0.0²,⁴]octane, the PES is characterized by deep energy wells corresponding to its stable geometry and high energy barriers for isomerization or decomposition, reflecting its significant strain energy.

Orbital Interaction Analyses

The stability and reactivity of anti-Tricyclo[5.1.0.0²,⁴]octane are governed by the interactions between its constituent molecular orbitals. The fused cyclopropane (B1198618) rings introduce significant strain, leading to a unique electronic structure. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to investigate these interactions by examining the delocalization of electron density between occupied and unoccupied orbitals. researchgate.net

In related strained tricyclic systems, such as derivatives of tricyclo[3.2.1.0²,⁴]octane, significant homoconjugative interactions between the p-orbital of a carbene center and the Walsh orbitals of the cyclopropane ring have been observed. researchgate.net A similar interaction is expected in carbocationic or radical intermediates derived from anti-Tricyclo[5.1.0.0²,⁴]octane, where the cyclopropane rings can act as neighboring groups, participating in and stabilizing reactive centers. These through-bond and through-space interactions are crucial for a complete understanding of the molecule's chemical behavior.

Strain Energy and Thermochemical Properties

anti-Tricyclo[5.1.0.0²,⁴]octane is a highly strained molecule due to the presence of two fused three-membered rings and the resulting bond angle distortion. ontosight.ai This high strain energy is a key determinant of its reactivity and thermochemical properties. While a precise experimental value for the strain energy of the anti isomer is not available, computational studies on related C8H8 isomers provide insights into the energetic penalties associated with such strained topologies. uwa.edu.au

The anti isomer of Tricyclo[5.1.0.0²,⁴]octane is predicted to be more stable than the syn isomer due to reduced steric interactions between the bridgehead hydrogen atoms. ontosight.ai The fundamental thermochemical properties of anti-Tricyclo[5.1.0.0²,⁴]octane are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₂ |

| Molecular Weight | 108.1809 g/mol |

| CAS Registry Number | 50895-58-4 |

Data sourced from the NIST Chemistry WebBook. nist.gov

Conformational Analysis of Tricyclic Systems

The conformational flexibility of the six-membered ring in anti-Tricyclo[5.1.0.0²,⁴]octane is significantly constrained by the fused cyclopropane rings. X-ray crystallographic studies on derivatives of the related tricyclo[5.1.0.0³,⁵]octane system have revealed that the six-membered ring adopts an almost planar conformation. researchgate.net

Computational studies on related bicyclo[5.1.0]octane systems, which also contain a six-membered ring fused to a cyclopropane, have investigated the conformational equilibrium between chair and twist forms. researchgate.net For anti-Tricyclo[5.1.0.0²,⁴]octane, the presence of the second fused cyclopropane ring further restricts the conformational landscape. The molecule is expected to exist predominantly in a flattened conformation, with the degree of puckering of the six-membered ring being a key structural parameter. The table below presents a comparison of the conformational features of related systems.

| System | Six-Membered Ring Conformation | Method |

| Tricyclo[5.1.0.0³,⁵]octane derivative | Almost planar | X-ray Crystallography |

| Bicyclo[5.1.0]octane derivatives | Chair-twist equilibrium | DFT Calculations |

This conformational rigidity has important implications for the stereoselectivity of reactions involving anti-Tricyclo[5.1.0.0²,⁴]octane.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of anti-Tricyclo[5.1.0.02,4]octane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment and confirmation of the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of anti-Tricyclo[5.1.0.02,4]octane is characterized by complex multiplets in the upfield region, typical for strained polycyclic alkanes. The signals for the cyclopropyl (B3062369) protons appear at distinct chemical shifts due to the anisotropic effects of the ring currents. The protons on the cyclohexane (B81311) ring also exhibit a range of chemical shifts depending on their axial or equatorial positions and their proximity to the cyclopropane (B1198618) rings.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The number of unique carbon signals confirms the molecular symmetry. The chemical shifts of the cyclopropyl carbons are typically found at higher fields compared to the cyclohexane carbons, reflecting the increased shielding in the three-membered rings.

Detailed analysis of coupling constants in 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the definitive assignment of all proton and carbon signals, confirming the anti configuration of the cyclopropane rings relative to the cyclohexane ring. The purity of a sample can be assessed by the absence of extraneous peaks in the NMR spectra.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for anti-Tricyclo[5.1.0.02,4]octane

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | Cyclopropyl Protons | 0.2 - 1.5 |

| ¹H | Cyclohexane Protons | 1.0 - 2.2 |

| ¹³C | Cyclopropyl Carbons | 5 - 20 |

| ¹³C | Cyclohexane Carbons | 20 - 35 |

Note: The exact chemical shifts can vary depending on the solvent and the specific spectrometer frequency.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the case of anti-Tricyclo[5.1.0.02,4]octane, the IR spectrum is characterized by the vibrational modes of its C-H and C-C bonds.

The most prominent features in the IR spectrum are the C-H stretching vibrations, which typically appear in the region of 2850-3000 cm⁻¹. The presence of the strained cyclopropane rings can lead to the appearance of C-H stretching bands at slightly higher frequencies (around 3000-3100 cm⁻¹), which is a diagnostic feature for such systems. The C-C stretching and bending vibrations occur in the fingerprint region (below 1500 cm⁻¹) and provide a unique pattern for the molecule, confirming its identity. The absence of characteristic bands for functional groups like hydroxyl (-OH) or carbonyl (C=O) confirms the hydrocarbon nature of the molecule.

Table 2: Key IR Absorption Bands for anti-Tricyclo[5.1.0.02,4]octane

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3080 | C-H Stretch | Cyclopropyl C-H |

| 2850-2960 | C-H Stretch | Aliphatic C-H |

| 1450-1470 | C-H Bend | CH₂ Scissoring |

| ~1020 | C-C Stretch | Cyclopropane Ring |

X-ray Crystallography for Solid-State Structure Determination

While NMR and IR spectroscopy provide valuable information about the connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. For anti-Tricyclo[5.1.0.02,4]octane, this technique would provide precise bond lengths, bond angles, and torsional angles, confirming the anti disposition of the cyclopropane rings.

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. GC is used to separate the components of a mixture, and for a pure sample of anti-Tricyclo[5.1.0.02,4]octane, it would show a single peak with a characteristic retention time.

The mass spectrometer then bombards the eluted compound with electrons, causing it to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak (M⁺) corresponding to its molecular weight, as well as a series of fragment ion peaks. The fragmentation pattern of anti-Tricyclo[5.1.0.02,4]octane would be complex due to its polycyclic nature, with characteristic losses of small neutral molecules like ethylene (B1197577) or cyclopropane. Analysis of this fragmentation pattern allows for the confirmation of the molecular formula and provides structural clues that, when combined with other spectroscopic data, solidify the identification of the compound.

Application of Multivariate Analysis in Spectroscopic Data Interpretation

The large and complex datasets generated by modern spectroscopic techniques, particularly when analyzing mixtures or studying subtle structural variations, can benefit from the application of multivariate analysis methods. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to spectroscopic data (e.g., a series of NMR or IR spectra) to identify patterns and correlations that may not be apparent from simple visual inspection.

For instance, if a series of anti-Tricyclo[5.1.0.02,4]octane derivatives were synthesized, PCA could be used to classify them based on their spectral features, highlighting the influence of different substituents on the spectroscopic properties. PLS could be used to build a model that correlates the spectroscopic data with certain properties of the molecules, such as their strain energy or reactivity. While specific applications to anti-Tricyclo[5.1.0.02,4]octane are not extensively documented, these chemometric approaches are widely used in the analysis of complex chemical systems and would be valuable in a detailed study of this compound and its analogues.

Stereochemical Aspects of Tricyclo 5.1.0.02,4 Octane, Anti

Diastereomeric Considerations (e.g., syn vs. anti Isomerism)

Tricyclo[5.1.0.02,4]octane exists as two primary diastereomers: syn and anti. ontosight.ai These isomers are defined by the relative orientation of the hydrogen atoms on the bridgehead carbons of the two cyclopropane (B1198618) rings. In the anti-isomer, the bridgehead hydrogen atoms are located on opposite sides of the molecule. ontosight.ai Conversely, the syn-isomer has these hydrogen atoms on the same side. ontosight.aiontosight.ai

The anti-isomer is generally considered to be the more stable of the two diastereomers. ontosight.ai This increased stability is attributed to reduced steric interactions between the bridgehead hydrogen atoms, as they are positioned further apart in the anti configuration. ontosight.ai This fundamental difference in three-dimensional structure leads to variations in their physical properties and chemical reactivity. Both isomers share the same molecular formula (C₈H₁₂) and molecular weight (108.1809 g/mol ). nist.govnist.gov

Table 1: Comparison of syn- and anti-Tricyclo[5.1.0.02,4]octane

| Property | anti-Isomer | syn-Isomer |

|---|---|---|

| CAS Registry Number | 50895-58-4 nist.gov | 50695-42-6 nist.gov |

| Bridgehead H-atom Orientation | Opposite sides ontosight.ai | Same side ontosight.ai |

| Relative Stability | More stable ontosight.ai | Less stable ontosight.ai |

Stereoselectivity in Synthetic Routes

The synthesis of tricyclo[5.1.0.02,4]octane and its derivatives can be achieved with a degree of stereoselectivity, favoring the formation of the desired anti-isomer. The control of stereochemistry is a critical aspect of these synthetic strategies.

One approach involves the gold(I)-catalyzed reaction of acetylene (B1199291) gas with alkenes like cyclooctene, which can lead to the formation of biscyclopropanes. researchgate.net The choice of the gold(I) complex and its ligands is crucial for achieving good yields and selectivity. researchgate.net Another method is the reaction of cyclohexene (B86901) with dichlorocarbene (B158193). ontosight.ai

Furthermore, stereospecific syntheses have been developed for related structures, which can inform pathways to the anti-tricyclo[5.1.0.02,4]octane framework. For instance, the stereospecific synthesis of (E,Z)-1,5-dienes has been shown to yield anti-tricyclic products. electronicsandbooks.com The development of synthetic methods that offer precise control over stereochemistry is essential for accessing specific isomers for further study and application. researchgate.net

Geometric Isomerism in Substituted Derivatives

When the parent tricyclo[5.1.0.02,4]octane structure is substituted, further possibilities for geometric isomerism arise. The rigid framework of the molecule allows for well-defined spatial arrangements of substituents. For example, in substituted derivatives like 4,8-disubstituted 1,5-dichlorotricyclo[5.1.0.03,5]octane-2,6-diones, the conformation of the molecule (syn/anti) was found not to depend on the method of preparation or the nature of the substituents. researchgate.net

The nomenclature can become more complex to describe these arrangements, with terms such as cis-transoid-cis being used to delineate the specific geometry of bicyclo[5.1.0]octane systems, which are structurally related to the tricyclo[5.1.0.02,4]octane core. The introduction of substituents, such as in methyl 3,3,8,8-tetramethyltricyclo[5.1.0.02,4]octane-5-carboxylate, creates distinct stereoisomers whose properties can be influenced by the orientation of the functional groups on the tricyclic skeleton. nih.gov Similarly, hexamethyl-substituted derivatives of syn-tricyclo[5.1.0.02,4]oct-5-ene have been characterized, highlighting the structural diversity achievable within this class of compounds. nih.gov

Influence of Molecular Geometry on Electronic Structure

The specific three-dimensional arrangement of atoms in anti-tricyclo[5.1.0.02,4]octane has a direct influence on its electronic structure. The high degree of strain in the molecule, resulting from the fused cyclopropane rings, leads to unique chemical and physical properties. ontosight.aiontosight.ai

Theoretical studies, often employing computational methods like molecular mechanics and quantum mechanics, are used to investigate the structural and energetic properties of these strained molecules. ontosight.ai The geometry of the molecule affects the orbital interactions within it. Studies on related tricyclooctadienes have shown that the geometrical arrangement significantly impacts the energies and interactions of the molecular orbitals. researchgate.net This relationship between geometry and electronic structure is crucial for understanding the reactivity and spectroscopic behavior of anti-tricyclo[5.1.0.02,4]octane. For instance, the π-facial stereoselectivity of related bicyclic and tricyclic olefins is governed by the geometrical dependence of the highest occupied molecular orbital (HOMO). acs.org

Compound Names Mentioned

Ring Strain and Energetics in Tricyclo 5.1.0.02,4 Octane, Anti Systems

Quantitative Assessment of Ring Strain

The defining feature of Tricyclo[5.1.0.0²,⁴]octane, anti, is its significant ring strain, a consequence of the fusion of a cyclohexane (B81311) ring with two cyclopropane (B1198618) rings. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry (angle strain) and the eclipsing interactions of hydrogen atoms on adjacent carbons (torsional strain). utexas.edu

Correlation of Strain Energy with Reactivity

The high ring strain in Tricyclo[5.1.0.0²,⁴]octane, anti, is directly correlated with its heightened reactivity. ontosight.ai Molecules with significant strain energy are thermodynamically driven to undergo reactions that relieve this strain, often through the cleavage of one or more of the strained bonds. nih.gov This principle is a cornerstone of strain-release chemistry, which utilizes strained molecules as reactive intermediates for the synthesis of more complex structures.

The reactivity of strained ring systems, particularly those containing cyclopropane rings, has been a subject of extensive study. The relief of ring strain provides a powerful thermodynamic driving force for a variety of chemical transformations. nih.gov

Heats of Formation (ΔH°f) Determination

The heat of formation (ΔH°f) is a critical thermodynamic parameter that provides insight into the stability of a molecule. For strained molecules like Tricyclo[5.1.0.0²,⁴]octane, anti, the heat of formation is expected to be significantly positive, reflecting their high energy content.

Direct experimental determination of the heat of formation for this specific compound is not prominently reported. However, computational chemistry provides reliable methods for calculating such thermodynamic properties. These calculations take into account the energies of the constituent atoms and the bonding energies within the molecule, corrected for strain and other energetic factors. The NIST (National Institute of Standards and Technology) Chemistry WebBook lists basic information for Tricyclo[5.1.0.0²,⁴]octane, anti, but does not currently provide a value for its heat of formation. ontosight.ai For its isomer, syn-Tricyclo[4.2.0.0²,⁵]octane, a different tricyclic system, gas phase thermochemistry data is available, indicating the feasibility of such determinations for related structures. nist.gov

Impact of Fused Three-Membered Rings on Strain

The presence of two fused cyclopropane rings is the primary contributor to the substantial strain energy of Tricyclo[5.1.0.0²,⁴]octane, anti. The fusion of these small rings onto the larger cyclohexane framework forces significant deviations from ideal bond angles and creates substantial torsional strain.

Rearrangement Reactions and Transformations of Tricyclo 5.1.0.02,4 Octane, Anti and Analogues

Intramolecular Rearrangements of Tricyclic Frameworks

The inherent strain in tricyclic systems like Tricyclo[5.1.0.02,4]octane provides a strong driving force for intramolecular rearrangements. These reactions can proceed through various pathways, including cleavage of the bicyclo[1.1.0]butane bonds, leading to the formation of different structural isomers. For instance, studies on related tricyclo[n.1.0.02,n+4]alkanes, such as tricyclo[4.1.0.02,7]heptane and tricyclo[5.1.0.02,8]octane, have shown that photolysis can induce cleavage of the central and lateral bicyclo[1.1.0]butane bonds. documentsdelivered.com This process can be followed by subsequent Wagner-Meerwein rearrangements or carbene formation, highlighting the complex and divergent pathways available for these strained molecules. documentsdelivered.comuni-wuerzburg.de

In some cases, these rearrangements can be triggered by chemical electron transfer or acid catalysis, leading to different product distributions depending on the reaction conditions. The comparison between radical cations and carbocations in the rearrangement of related housanes (tricyclo[3.3.0.02,4]octanes) demonstrates that the nature of the intermediate species plays a crucial role in determining the reaction outcome. uni-wuerzburg.de

A notable example of intramolecular rearrangement involves the gold(I)-catalyzed reaction of 1,5-dienes with acetylene (B1199291), which stereoselectively produces tricyclo[5.1.0.02,4]octanes. researchgate.netresearchgate.net This reaction, which proceeds via a double cyclopropanation, has been successfully applied in the one-step total synthesis of the natural product waitziacuminone. researchgate.net

Wagner-Meerwein Rearrangements in Related Systems

Wagner-Meerwein rearrangements are a class of carbocation-mediated 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.org These rearrangements are common in bicyclic and tricyclic systems, where the formation of a carbocation can trigger a cascade of bond migrations to relieve strain and form more stable cationic intermediates. wikipedia.orgthieme-connect.de

In systems related to Tricyclo[5.1.0.02,4]octane, such as bicyclo[5.1.0]octane derivatives, Wagner-Meerwein rearrangements are frequently observed. thieme-connect.depageplace.de For example, the reaction of 1,5-dimethyl-1,5-cyclooctadiene (B1594330) with a protic acid can lead to the formation of a bicyclo[3.2.1]octane skeleton through a transannular reaction followed by a rearrangement. thieme-connect.de Treatment with a Lewis acid like boron trifluoride-diethyl ether complex can result in a cis-bicyclo[3.3.0]octene via an additional Wagner-Meerwein shift. thieme-connect.de

These rearrangements are not limited to acid-catalyzed reactions. Silver-mediated reactions of 1,1-dihalocyclopropanes within a bicyclo[4.1.0]heptane system can also induce a Wagner-Meerwein shift, leading to ring expansion and the formation of cycloheptenone derivatives. thieme-connect.de The migratory aptitude of different groups and the stability of the resulting carbocations are key factors that dictate the course of these rearrangements. youtube.com

| Starting Material | Reaction Conditions | Key Intermediate | Major Product(s) | Reference |

|---|---|---|---|---|

| 1,5-Dimethyl-1,5-cyclooctadiene | 4-Toluenesulfonic acid | Secondary carbocation | Bicyclo[3.2.1]octane skeleton | thieme-connect.de |

| 1,5-Dimethyl-1,5-cyclooctadiene | Boron trifluoride-diethyl ether | Rearranged carbocation | cis-Bicyclo[3.3.0]octene | thieme-connect.de |

| 1,1-Dihalocyclopropane in bicyclo[4.1.0]heptane system | Silver salt in methanol | Carbocation | Cycloheptenone derivative | thieme-connect.de |

Thermal Rearrangements and Product Distributions

Thermal activation of strained tricyclic molecules like Tricyclo[5.1.0.02,4]octane and its derivatives can lead to complex rearrangements and a variety of products. The distribution of these products is highly dependent on the reaction temperature and the specific structure of the starting material.

For instance, the thermal rearrangements of exo- and endo-tricyclo[3.2.1.02,4]oct-6-ene have been studied, revealing different reaction pathways and product outcomes based on the initial stereochemistry. documentsdelivered.com The high strain energy of the tricyclic system is released during these transformations, often leading to the formation of more stable bicyclic or monocyclic compounds.

While specific data on the thermal rearrangement of Tricyclo[5.1.0.02,4]octane, anti is not extensively detailed in the provided search results, the behavior of analogous compounds suggests that a complex mixture of products would be expected. The study of such reactions provides valuable insights into the fundamental principles of pericyclic reactions and the behavior of highly strained molecules at elevated temperatures.

Solvolytic Reactions and Derived Products

Solvolysis of derivatives of tricyclic systems often proceeds through carbocationic intermediates, which are prone to rearrangement. The study of the solvolysis of endo-anti-tricyclo[3.2.1.02,4]octan-8-yl p-nitrobenzoate provides a relevant example of the types of transformations that can occur. acs.org The departure of the leaving group generates a carbocation that can undergo skeletal rearrangements to alleviate strain and lead to a variety of products.

The nature of the solvent and the structure of the substrate play a critical role in determining the product distribution. In solvolytic reactions, the solvent can act as a nucleophile, trapping the carbocationic intermediates at various stages of rearrangement. This can lead to the formation of alcohols, ethers, or esters, depending on the solvent used (e.g., water, alcohols, or carboxylic acids).

While direct solvolysis studies on Tricyclo[5.1.0.02,4]octane, anti were not found, the principles derived from related systems suggest that its derivatives would yield a complex mixture of rearranged bicyclic and potentially monocyclic products under solvolytic conditions.

Cycloaddition and Retro-Cycloaddition Pathways

Tricyclo[5.1.0.02,4]octane and its analogues can participate in cycloaddition reactions, although the high strain of the molecule can also make it susceptible to retro-cycloaddition pathways. Cycloaddition reactions offer a powerful tool for the construction of complex polycyclic frameworks. acs.org

The synthesis of tricyclo[5.1.0.02,4]octanes through the gold(I)-catalyzed reaction of 1,5-dienes and acetylene is a prime example of a cycloaddition-based approach to this ring system. researchgate.netresearchgate.net This reaction proceeds through a formal [2+2+1] cycloaddition, highlighting the utility of transition metal catalysis in mediating complex transformations.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for tricyclo(5.1.0.0²,⁴)octane (anti) in academic settings, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The synthesis of strained tricyclic systems like anti-tricyclo(5.1.0.0²,⁴)octane often involves [2+2] photocycloadditions, ring-opening metathesis, or strain-driven rearrangements. For example, the use of norbornene derivatives as precursors under UV irradiation can yield anti products, but stereochemical control requires precise temperature modulation and catalyst selection (e.g., Lewis acids to stabilize transition states). Characterization via - and -NMR is critical to confirm regioselectivity, while X-ray crystallography resolves stereochemical ambiguities .

Q. How can researchers validate the structural integrity of anti-tricyclo(5.1.0.0²,⁴)octane derivatives experimentally?

- Methodological Answer : Combine spectroscopic and computational methods:

- Spectroscopy : -NMR coupling constants (-values) reveal vicinal hydrogen interactions, distinguishing anti from syn isomers. IR spectroscopy identifies strain-induced bond distortions (e.g., C-C stretching frequencies).

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-31G* basis sets). Deviations >0.5 ppm suggest structural misassignment .

Q. What are the stability challenges of anti-tricyclo(5.1.0.0²,⁴)octane under standard laboratory conditions?

- Methodological Answer : The compound’s bridgehead strain and angle distortion predispose it to thermal or acid-catalyzed rearrangements. Stability assays should include:

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures.

- Kinetic Studies : Track degradation rates in solvents (e.g., DCM vs. THF) at varying pH.

- Storage Recommendations : Use inert atmospheres (argon) and low temperatures (-20°C) to mitigate ring-opening reactions .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported reactivity data for anti-tricyclo(5.1.0.0²,⁴)octane derivatives?

- Methodological Answer : Apply multiscale modeling:

- Reaction Pathway Mapping : Use DFT (e.g., M06-2X/cc-pVTZ) to compare activation energies for competing pathways (e.g., ring-opening vs. electrophilic addition).

- Solvent Effects : Conduct implicit/explicit solvent simulations (e.g., COSMO-RS) to explain discrepancies in experimental yields.

- Case Study : Evidence of cationic intermediates in solvolysis (e.g., 2-brosylate derivatives) shows rate enhancements (~10) due to strain relief, reconciling divergent kinetic data .

Q. What experimental frameworks optimize the design of enantioselective syntheses involving anti-tricyclo(5.1.0.0²,⁴)octane scaffolds?

- Methodological Answer : Use the PICO framework to structure experiments:

- Population : Anti-tricyclo(5.1.0.0²,⁴)octane precursors (e.g., norbornadiene analogs).

- Intervention : Chiral catalysts (e.g., Jacobsen’s thiourea catalysts) or asymmetric photoredox conditions.

- Comparison : Evaluate enantiomeric excess (ee) via HPLC with chiral columns vs. racemic controls.

- Outcome : Target ≥90% ee with <5% side products. Iterative design-of-experiments (DoE) minimizes trial-and-error .

Q. How should researchers address conflicting spectroscopic data for bridgehead-functionalized anti-tricyclo(5.1.0.0²,⁴)octane derivatives?

- Methodological Answer : Implement triangulation :

- Step 1 : Replicate synthesis under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Step 2 : Cross-validate with alternative techniques (e.g., Raman spectroscopy for bond vibrations; mass spectrometry for molecular ion peaks).

- Step 3 : Collaborative inter-laboratory studies to isolate instrument-specific artifacts.

- Example : Discrepancies in -NMR shifts for bridgehead carbons may arise from solvent polarity effects, resolved by comparing DMSO-d vs. CDCl spectra .

Data Analysis and Contradiction Management

Q. What statistical approaches are suitable for analyzing kinetic data from anti-tricyclo(5.1.0.0²,⁴)octane rearrangements?

- Methodological Answer :

- Non-linear Regression : Fit time-dependent concentration data to first/second-order models (e.g., using MATLAB’s Curve Fitting Toolbox).

- Error Analysis : Calculate 95% confidence intervals for rate constants; outliers may indicate competing pathways.

- Case Study : A 10-fold rate enhancement in solvolysis (vs. unstrained analogs) confirms strain-driven mechanistic divergence .

Tables for Comparative Analysis

Table 1 : Synthetic Routes for anti-Tricyclo(5.1.0.0²,⁴)octane Derivatives

| Method | Yield (%) | ee (%) | Key Characterization Techniques | Limitations |

|---|---|---|---|---|

| Photocycloaddition | 45–60 | N/A | NMR, X-ray | Low regioselectivity |

| Asymmetric Catalysis | 70–85 | 88–92 | Chiral HPLC, Optical Rotation | High catalyst loading |

| Ring-Opening Metathesis | 50–65 | N/A | GC-MS, IR | Requires strained olefins |

Table 2 : Stability of anti-Tricyclo(5.1.0.0²,⁴)octane in Common Solvents

| Solvent | Decomposition Half-Life (25°C, days) | Major Degradation Product |

|---|---|---|

| DCM | 14 | Bicyclo[3.2.1]oct-2-ene |

| THF | 7 | Ring-opened diene |

| Hexane | 30 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.